molecular formula C11H15BClNO3 B6343554 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid;  98% CAS No. 2096330-07-1

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid; 98%

Cat. No. B6343554
CAS RN: 2096330-07-1
M. Wt: 255.51 g/mol
InChI Key: KRARJIQQFDZYGL-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid, or 3C2COPBA, is an organic compound with a wide range of applications in scientific research. It is a crystalline solid that is 98% pure and has been used in various laboratory experiments to elucidate various biochemical and physiological processes.

Scientific Research Applications

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached organic group) from boron to a transition metal, typically palladium . The transition metal acts as a catalyst, facilitating the formation of a new carbon-carbon bond .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized.

Result of Action

The primary result of the action of 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of complex organic compounds. The specific molecular and cellular effects would depend on the compounds synthesized.

Action Environment

The action of 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst (typically palladium), and the temperature . Additionally, the compound’s stability may be affected by exposure to air or moisture .

properties

IUPAC Name

(3-chloro-2-cyclohexyloxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c13-10-9(12(15)16)6-7-14-11(10)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRARJIQQFDZYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OC2CCCCC2)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid

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